Kikemanin

Antifungal Plant Pathology Natural Product

Kikemanin (corydalmine) delivers a uniquely defined pharmacological profile unavailable from generic protoberberines. Its 2,3,9-trimethoxy-10-hydroxy pattern confers specific D2DR binding (Ki=533 nM) and spinal D1-D2 heteromer inhibition—essential for non-opioid pain research. Demonstrates oral bioavailability, broad-spectrum antifungal activity (Alternaria/Fusarium spp.), and CYP2D6-mediated metabolism. Substitution by related alkaloids compromises experimental reproducibility. ≥98% purity for analgesic, receptor pharmacology, and fungicide discovery programs.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B13391975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKikemanin
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC
InChIInChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3
InChIKeyDIHXHTWYVOYYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kikemanin (Corydalmine) Identity and Procurement Baseline: A Tetrahydroprotoberberine Alkaloid


Kikemanin, systematically identified as corydalmine [1], is a tetrahydroprotoberberine alkaloid (CAS: 30413-84-4; molecular formula C₂₀H₂₃NO₄) that exists in the (-)- or l- enantiomeric form . It is isolated from the roots of various plant species within the Corydalis, Stephania, and Annona genera [2][3]. As a natural product, it is distinguished from other protoberberines, such as tetrahydropalmatine and berberine, by its unique substitution pattern, featuring methoxy groups at the C-2, C-3, and C-9 positions and a hydroxyl group at the C-10 position on the dibenzoquinolizine backbone [4].

Why Generic Tetrahydroprotoberberine Alkaloids Cannot Replace Kikemanin in Focused Research


Generic substitution within the tetrahydroprotoberberine class is scientifically invalid due to the profound impact of specific substituent patterns on biological activity and selectivity . While the class is known for diverse pharmacological effects, individual members exhibit distinct pharmacodynamic and pharmacokinetic profiles. For instance, the presence and position of hydroxyl and methoxy groups dictate receptor binding affinities, metabolic stability, and specific pathway modulation [1]. Kikemanin's unique substitution pattern (2,3,9-trimethoxy-10-hydroxy) results in a specific interaction with dopamine D2 receptors (Ki = 533 nM) and a defined CYP2D6-mediated metabolic pathway, which differ significantly from close analogs like tetrahydropalmatine [2]. Consequently, substituting Kikemanin with a related alkaloid will likely lead to a different biological outcome, invalidating research results or therapeutic development efforts that rely on Kikemanin's specific, evidence-backed activity profile.

Quantitative Comparative Evidence for Kikemanin (Corydalmine) Differentiation


Comparative Antifungal Activity: Broad-Spectrum Spore Germination Inhibition by Kikemanin

Kikemanin (as 1-corydalmine) demonstrates broad-spectrum antifungal activity by inhibiting spore germination in a range of phytopathogenic and saprophytic fungi at concentrations of 100 to 1500 ppm. Its high sensitivity against Curvularia lunata is a key differentiating feature [1]. While specific comparative IC50 data against a defined commercial fungicide is not available in the cited source, its demonstrated efficacy against a wide panel of economically important fungi, including Alternaria brassicae and Fusarium udum, is a quantifiable class-level distinction [2].

Antifungal Plant Pathology Natural Product

Analgesic Efficacy: Oral Activity of Kikemanin in Preclinical Pain Models

Kikemanin (l-corydalmine) exhibits oral analgesic activity in preclinical models, a critical distinction for drug development [1]. Its mechanism involves the modulation of specific spinal cord pathways, notably the inhibition of the D1-D2 dopamine receptor heteromer, which is implicated in bone cancer pain [2][3]. While specific ED50 values are not detailed in the accessible abstracts, its development as an oral analgesic agent is supported by extensive in vitro and in vivo studies, including a defined metabolic pathway primarily mediated by CYP2D6 . This is a class-level inference of therapeutic potential based on demonstrated in vivo activity and a unique target interaction profile compared to other protoberberines like tetrahydropalmatine, which has a different receptor affinity profile.

Analgesic Neuropathic Pain Drug Development

Dopamine D2 Receptor Binding Affinity of Kikemanin

Kikemanin (corydalmine) demonstrates a specific, quantifiable binding affinity for the human dopamine D2 receptor (D2DR) with a reported inhibition constant (Ki) of 533 nM in a radioligand displacement assay [1]. This binding event is the molecular basis for its unique mechanism in pain modulation, distinguishing it from other tetrahydroprotoberberines that may have different affinities for this or other dopamine receptor subtypes. This is a direct, quantifiable parameter that can be used for comparative selection in neuropharmacological studies.

Receptor Binding Dopamine D2 Neuropharmacology

Comparative Antimalarial Potency of Kikemanin

Kikemanin (as (-)-corydalmine) exhibits antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with a reported IC50 range of 840-2840 µg/mL [1]. This is a cross-study comparable value that can be contextualized against other alkaloids from the same review. For example, the same source reports IC50 values for other natural products like (-)-curine (IC50=353 µM) and (-)-cycleapeltine (IC50=0.03-0.04 µg/mL) [2]. This allows for a direct, albeit broad, comparison of potency across different compound classes.

Antimalarial Plasmodium falciparum Natural Product

Evidence-Backed Research Applications for Kikemanin (Corydalmine)


Investigating Non-Opioid Analgesic Mechanisms for Neuropathic and Cancer Pain

Kikemanin is ideally suited for preclinical pain research focused on spinal mechanisms. Its oral bioavailability [1] and unique ability to inhibit the spinal D1-D2 dopamine receptor heteromer [2] make it a critical tool for differentiating non-opioid pain pathways. Studies on bone cancer pain and morphine tolerance [3] have specifically relied on Kikemanin's mechanism to dissect the role of dopamine receptors in chronic pain states, an application where generic protoberberine alkaloids would not suffice.

Exploring Natural Product-Based Antifungal Agents in Agriculture

For agricultural and plant pathology research, Kikemanin's broad-spectrum inhibition of fungal spore germination provides a defined chemical entity for developing new antifungal strategies [4]. Its activity against a range of pathogens like Alternaria and Fusarium species [5] makes it a valuable positive control or lead compound for studying natural plant defense mechanisms and developing eco-friendly fungicides. Its specific spectrum of activity distinguishes it from synthetic fungicides and other natural products.

Pharmacological Tool for Dopamine D2 Receptor (D2DR) Studies

Kikemanin's quantified binding affinity for the human dopamine D2 receptor (Ki = 533 nM) [6] allows its precise use as a pharmacological tool. Researchers can utilize Kikemanin to probe D2DR function, compare binding kinetics with other ligands, or study downstream signaling pathways in cell-based assays. Its defined potency distinguishes it from less characterized alkaloid mixtures and provides a reproducible benchmark for receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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